Orphanin FQ (1-11) Orphanin FQ (1-11)
Brand Name: Vulcanchem
CAS No.: 178249-41-7
VCID: VC0171971
InChI: InChI=1S/C49H75N15O14/c1-27(41(70)61-34(18-12-20-54-49(52)53)43(72)62-33(17-10-11-19-50)44(73)63-36(26-65)46(75)59-28(2)48(77)78)58-38(68)25-57-47(76)40(29(3)66)64-45(74)35(22-31-15-8-5-9-16-31)60-39(69)24-55-37(67)23-56-42(71)32(51)21-30-13-6-4-7-14-30/h4-9,13-16,27-29,32-36,40,65-66H,10-12,17-26,50-51H2,1-3H3,(H,55,67)(H,56,71)(H,57,76)(H,58,68)(H,59,75)(H,60,69)(H,61,70)(H,62,72)(H,63,73)(H,64,74)(H,77,78)(H4,52,53,54)/t27-,28-,29+,32-,33-,34-,35-,36-,40-/m0/s1
SMILES: CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Molecular Formula: C49H75N15O14
Molecular Weight: 1098.2 g/mol

Orphanin FQ (1-11)

CAS No.: 178249-41-7

Main Products

VCID: VC0171971

Molecular Formula: C49H75N15O14

Molecular Weight: 1098.2 g/mol

Orphanin FQ (1-11) - 178249-41-7

CAS No. 178249-41-7
Product Name Orphanin FQ (1-11)
Molecular Formula C49H75N15O14
Molecular Weight 1098.2 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid
Standard InChI InChI=1S/C49H75N15O14/c1-27(41(70)61-34(18-12-20-54-49(52)53)43(72)62-33(17-10-11-19-50)44(73)63-36(26-65)46(75)59-28(2)48(77)78)58-38(68)25-57-47(76)40(29(3)66)64-45(74)35(22-31-15-8-5-9-16-31)60-39(69)24-55-37(67)23-56-42(71)32(51)21-30-13-6-4-7-14-30/h4-9,13-16,27-29,32-36,40,65-66H,10-12,17-26,50-51H2,1-3H3,(H,55,67)(H,56,71)(H,57,76)(H,58,68)(H,59,75)(H,60,69)(H,61,70)(H,62,72)(H,63,73)(H,64,74)(H,77,78)(H4,52,53,54)/t27-,28-,29+,32-,33-,34-,35-,36-,40-/m0/s1
Standard InChIKey BBTOUBACUUPBRQ-KCKZSKPYSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
SMILES CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Canonical SMILES CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Sequence FGGFTGARKSA
Synonyms nociceptin (1-11)
OFQ N(1-11)
PubChem Compound 10653748
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator